molecular formula C22H28N2O4 B11110128 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(hexyloxy)benzohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-(hexyloxy)benzohydrazide

Cat. No.: B11110128
M. Wt: 384.5 g/mol
InChI Key: VNPLUQJMOQFRMI-XQNSMLJCSA-N
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Description

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a dimethoxyphenyl group and a hexyloxybenzohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-(hexyloxy)benzohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or hexyloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANOHYDRAZIDE
  • N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-HYDROXYUNDECANEHYDRAZIDE

Uniqueness

N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLENE]-4-(HEXYLOXY)BENZOHYDRAZIDE is unique due to its specific structural features, such as the presence of both dimethoxyphenyl and hexyloxybenzohydrazide groups

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-hexoxybenzamide

InChI

InChI=1S/C22H28N2O4/c1-4-5-6-7-14-28-19-11-9-18(10-12-19)22(25)24-23-16-17-8-13-20(26-2)21(15-17)27-3/h8-13,15-16H,4-7,14H2,1-3H3,(H,24,25)/b23-16+

InChI Key

VNPLUQJMOQFRMI-XQNSMLJCSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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